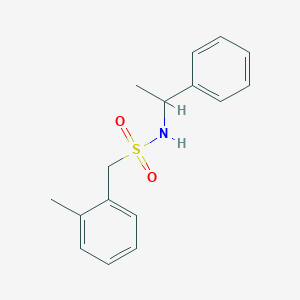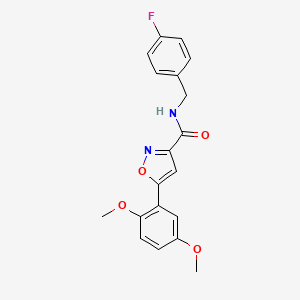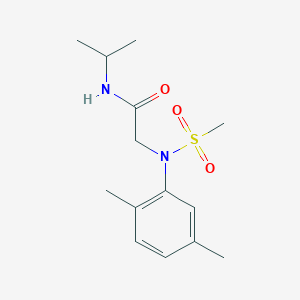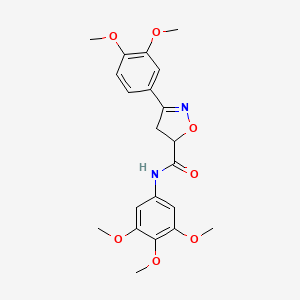![molecular formula C12H15NO4 B4723522 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4723522.png)
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as FDAS, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. FDAS is a spirocyclic compound that contains a furan ring, an azaspiro ring, and a dioxane ring. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been explored extensively.
Wirkmechanismus
The mechanism of action of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but studies have shown that it interacts with various cellular targets. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and proteasomes, which are involved in cell proliferation and survival. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to interact with certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has various biochemical and physiological effects. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit cell proliferation by inducing cell cycle arrest at various phases. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the replication of certain viruses by inhibiting viral protein expression and viral particle assembly.
Vorteile Und Einschränkungen Für Laborexperimente
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has various advantages and limitations for lab experiments. The advantages of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane include its high purity, high yield, and low toxicity. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a broad spectrum of activity against various targets, making it a potential candidate for various applications. However, the limitations of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are various future directions for 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane research, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane may have potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are needed to fully understand the mechanism of action of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential applications. Additionally, the development of novel formulations and delivery systems may enhance the bioavailability and efficacy of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane.
Wissenschaftliche Forschungsanwendungen
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been used in various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been explored for its potential as an anti-inflammatory agent, with studies showing that it inhibits the production of inflammatory cytokines. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been investigated for its potential as an anti-viral agent, with studies showing that it inhibits the replication of certain viruses.
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVPUWXMPWZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4723452.png)

![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723472.png)
![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)

![1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723491.png)

![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4723510.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4723532.png)
![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)